molecular formula C8H5F3N2 B14445464 1-(Diazomethyl)-4-(trifluoromethyl)benzene CAS No. 73900-17-1

1-(Diazomethyl)-4-(trifluoromethyl)benzene

Cat. No.: B14445464
CAS No.: 73900-17-1
M. Wt: 186.13 g/mol
InChI Key: PCSHXURKDDJSFU-UHFFFAOYSA-N
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Description

1-(Diazomethyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a diazomethyl group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diazomethyl)-4-(trifluoromethyl)benzene typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with diazomethane. The reaction is carried out under controlled conditions to ensure the safe handling of diazomethane, which is a highly reactive and potentially hazardous reagent. The reaction proceeds as follows: [ \text{4-(trifluoromethyl)benzaldehyde} + \text{diazomethane} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the specialized nature of its applications and the challenges associated with scaling up the synthesis involving diazomethane. advancements in flow chemistry and continuous processing may offer potential routes for safer and more efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(Diazomethyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The diazomethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the diazomethyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diazomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the diazomethyl group under mild conditions.

Major Products Formed

    Oxidation: Formation of 4-(trifluoromethyl)benzaldehyde or 4-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 4-(trifluoromethyl)toluene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Diazomethyl)-4-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in diazo coupling reactions.

    Biology: Investigated for its potential use in bioorthogonal chemistry, where it can selectively react with biomolecules without interfering with biological processes.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including fluorinated polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Diazomethyl)-4-(trifluoromethyl)benzene involves the generation of reactive intermediates, such as carbenes, through the decomposition of the diazomethyl group. These intermediates can then participate in various chemical reactions, including insertion into C-H bonds, cyclopropanation, and ylide formation. The trifluoromethyl group enhances the stability and reactivity of these intermediates, making the compound a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Diazomethyl)-2-(trifluoromethyl)benzene
  • 1-(Diazomethyl)-3-(trifluoromethyl)benzene
  • 1-(Diazomethyl)-4-(difluoromethyl)benzene

Uniqueness

1-(Diazomethyl)-4-(trifluoromethyl)benzene is unique due to the presence of both a diazomethyl group and a trifluoromethyl group on the benzene ring. This combination imparts distinct reactivity and stability, making it particularly useful in synthetic applications where the introduction of fluorine atoms is desired. The trifluoromethyl group also enhances the lipophilicity and metabolic stability of the compound, which is advantageous in pharmaceutical and agrochemical applications.

Properties

CAS No.

73900-17-1

Molecular Formula

C8H5F3N2

Molecular Weight

186.13 g/mol

IUPAC Name

1-(diazomethyl)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-3-1-6(2-4-7)5-13-12/h1-5H

InChI Key

PCSHXURKDDJSFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=[N+]=[N-])C(F)(F)F

Origin of Product

United States

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